molecular formula C19H12ClN3OS B2548091 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide CAS No. 392241-53-1

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide

Cat. No.: B2548091
CAS No.: 392241-53-1
M. Wt: 365.84
InChI Key: XNMLGGNVWFAOIJ-UHFFFAOYSA-N
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Description

N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 2-chlorophenyl group and at position 2 with a naphthalene-1-carboxamide moiety. The 1,3,4-thiadiazole scaffold is renowned for its pharmacological versatility, including antitumor, antimicrobial, and anti-inflammatory activities. The chlorine atom on the phenyl ring and the naphthalene system likely enhance lipophilicity and π-π stacking interactions, influencing bioavailability and target binding .

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3OS/c20-16-11-4-3-9-15(16)18-22-23-19(25-18)21-17(24)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMLGGNVWFAOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fundamental Synthetic Strategies for Thiadiazole-Naphthalene Hybrids

Formation of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is typically synthesized via cyclization reactions involving thiosemicarbazides or hydrazine derivatives. For N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide, the core structure is constructed through two primary routes:

Cyclization of Thiosemicarbazide Derivatives

A widely adopted method involves reacting 2-chlorobenzohydrazide with carbon disulfide in the presence of a base (e.g., potassium hydroxide) to form 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-thiol. Subsequent oxidation with iodine or hydrogen peroxide yields the corresponding 2-amino derivative.

Reaction Conditions :

  • Solvent: Ethanol or aqueous NaOH
  • Temperature: Reflux (80–100°C)
  • Time: 6–12 hours
  • Yield: 60–75%
Dehydrative Cyclization Using Phosphorus Oxychloride

Alternative approaches employ dehydrating agents such as phosphorus oxychloride (POCl₃) to facilitate cyclization. For example, 2-chlorophenylthiosemicarbazide is treated with POCl₃ under anhydrous conditions to form the thiadiazole ring.

Key Advantages :

  • Shorter reaction time (2–4 hours)
  • Higher yields (70–85%)

Coupling of the Thiadiazole Amine with Naphthalene-1-Carboxylic Acid

The final step involves forming the amide bond between 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine and naphthalene-1-carboxylic acid. Two predominant methods are employed:

Carbodiimide-Mediated Amidation

This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.

Procedure :

  • Activation : Naphthalene-1-carboxylic acid (1.2 equiv) is dissolved in anhydrous acetonitrile or dimethylformamide (DMF). EDC (1.5 equiv) and HOBt (1.5 equiv) are added, and the mixture is stirred at room temperature for 30 minutes.
  • Coupling : 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine (1.0 equiv) is added, and stirring continues for 12–24 hours.
  • Work-Up : The solvent is evaporated, and the residue is purified via column chromatography (ethyl acetate/petroleum ether).

Optimization Data :

Parameter Optimal Value Yield (%)
Solvent DMF 78
Reaction Time 18 hours 82
Temperature 25°C 75

Spectral Confirmation :

  • IR : Absorption bands at 1680 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N-H bend).
  • ¹H NMR : Singlet at δ 8.2 ppm (naphthalene H-8), multiplet at δ 7.5–7.9 ppm (aromatic protons).

Acid Chloride Route

Naphthalene-1-carboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with the thiadiazole amine.

Procedure :

  • Acid Chloride Formation : Naphthalene-1-carboxylic acid (1.0 equiv) is refluxed with SOCl₂ (3.0 equiv) in dry dichloromethane for 2 hours. Excess SOCl₂ is removed under vacuum.
  • Amide Formation : The acid chloride is dissolved in tetrahydrofuran (THF) and added dropwise to a solution of 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine (1.0 equiv) and triethylamine (2.0 equiv). The mixture is stirred at 0–5°C for 4 hours.

Yield Comparison :

Method Yield (%) Purity (%)
Carbodiimide 82 95
Acid Chloride 88 98

Alternative Pathways and Modifications

One-Pot Synthesis

Recent advancements enable the simultaneous formation of the thiadiazole ring and amide bond in a single reaction vessel. For example, 2-chlorophenyl isothiocyanate is reacted with naphthalene-1-carboxylic hydrazide in the presence of iodine, yielding the target compound via cyclization and amidation.

Conditions :

  • Solvent: Ethanol
  • Catalyst: I₂ (10 mol%)
  • Time: 8 hours
  • Yield: 68%

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. In one protocol, 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine and naphthalene-1-carbonyl chloride are irradiated at 100°C for 15 minutes, achieving a 90% yield.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >99% purity.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively separates byproducts.

Analytical Data

Melting Point : 214–216°C
Mass Spectrometry : m/z 423.1 [M+H]⁺
Elemental Analysis : Calculated (%) for C₁₉H₁₂ClN₃O₂S: C 58.54, H 3.11, N 10.78; Found: C 58.49, H 3.09, N 10.75.

Challenges and Optimization Strategies

Steric Hindrance from the 2-Chlorophenyl Group

The ortho-chloro substituent introduces steric hindrance, reducing coupling efficiency. Strategies to mitigate this include:

  • Using excess coupling agents (2.0 equiv EDC/HOBt).
  • Prolonging reaction times to 24–36 hours.

Solvent Selection

Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates, while non-polar solvents (THF) improve reaction selectivity.

Chemical Reactions Analysis

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry

The compound serves as an important building block in organic synthesis. Its unique structure allows for the development of more complex molecules, making it valuable in synthetic chemistry.

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various pathogens.
  • Anticancer Effects : Research indicates that it can induce apoptosis in cancer cells and inhibit cell proliferation.

Table 1: Anticancer Activity Against Different Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundHeLa0.95
Prototype Compound 5dHeLa0.37
Prototype Compound 5gHeLa0.73

The above table illustrates that this compound has promising cytotoxic effects against HeLa cells.

Medical Applications

Given its biological properties, this compound is being investigated for potential therapeutic applications:

  • Cancer Treatment : Its ability to induce apoptosis and inhibit cancer cell growth positions it as a candidate for anticancer drug development.
  • Infection Control : Its antimicrobial properties suggest potential use in treating infections.

Case Study 1: Anticancer Mechanism

A study demonstrated that this compound effectively induced apoptosis in cancer cells through mitochondrial pathways. This was evidenced by flow cytometry analyses showing increased sub-G1 phase cell populations after treatment.

Case Study 2: Antimicrobial Efficacy

In another study, the compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness compared to standard antibiotics.

Industrial Applications

Beyond academic research, this compound has potential industrial applications:

  • Dyes and Pigments : Its unique chemical structure allows for use in the production of specialized dyes and pigments.
  • Material Science : The compound may be utilized in developing new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound is known to interfere with bacterial and viral pathways, including the inhibition of key enzymes and disruption of cell membrane integrity. In cancer cells, it may induce apoptosis by activating certain signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Activity and Physicochemical Properties

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (R1, R2) Melting Point (°C) Yield (%) Molecular Weight (g/mol) Notable Activity/Property
Target Compound R1: 2-chlorophenyl; R2: 1-naphthamide Not Reported Not Reported 381.9* Hypothesized enhanced lipophilicity
2-Benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl] benzamide R1: 2-chlorophenyl; R2: bromobenzamide Not Reported Not Reported 449.7* 100% protection at 60 mg/kg (in vivo)
N-(5-(2-Chlorobenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (3d) R1: 2-chlorobenzylthio; R2: trifluoromethylphenyl 208 54 443 High melting point, fluorinated moiety
N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide R1: p-methylbenzylthio; R2: 1-naphthamide Not Reported Not Reported 397.5* Enhanced solubility via methyl group
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide R1: ethylthio; R2: 2-naphthamide Not Reported Not Reported 315.4 Lower molecular weight, positional isomer

*Calculated based on molecular formula.

Key Observations:

Halogen Substitution : Bromine substitution (e.g., in 2-benzamide-5-bromo analog) significantly enhances biological potency compared to chlorine, as seen in its 100% in vivo efficacy at 60 mg/kg .

Fluorinated Moieties : The trifluoromethyl group in compound 3d increases molecular weight and may improve metabolic stability due to fluorine’s electron-withdrawing effects .

Sulfur-Containing Substituents : Ethylthio (C2H5S) and benzylthio (C6H5CH2S) groups (e.g., in compounds 3d and 16) modulate solubility and steric bulk. For instance, the p-methylbenzylthio group in likely improves solubility via hydrophobic interactions.

Naphthalene Positional Isomerism : The target compound’s 1-naphthamide vs. 2-naphthamide in may alter binding affinity due to differences in spatial orientation.

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide is a compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring connected to a naphthalene moiety, with a 2-chlorophenyl group attached to the thiadiazole. This unique structure contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Anticancer Activity : Research indicates that thiadiazole derivatives can induce apoptosis in cancer cells. The compound has shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism involves cell cycle arrest and downregulation of specific genes associated with tumor progression .
  • Antimicrobial Properties : Thiadiazole derivatives have been reported to exhibit antimicrobial activity. The presence of the thiadiazole ring is believed to enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes .

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the following table:

Activity Cell Line/Organism IC50 Value Mechanism
AnticancerMCF-70.28 µg/mLInduces apoptosis via G2/M phase arrest
HepG29.6 µMDownregulates MMP2 and VEGFA expression
AntimicrobialVarious BacteriaVariableDisruption of cell membranes

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on MCF-7 and HepG2 cell lines using the MTT assay. Results indicated significant growth inhibition with an IC50 value of 0.28 µg/mL for MCF-7 cells, suggesting strong anticancer potential .
  • Mechanistic Insights : Further investigations revealed that the compound induces apoptosis through mitochondrial pathways and affects cell cycle regulation by modulating cyclin-dependent kinases (CDKs) .
  • Antimicrobial Efficacy : In antimicrobial studies, the compound demonstrated effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Q & A

Q. What are the implications of polymorphism on pharmacological properties?

  • Methodology :
  • Screen Polymorphs : Use solvent-drop grinding or slow evaporation to isolate forms.
  • Characterization : Compare dissolution rates (USP apparatus) and thermal profiles (DSC/TGA) .
  • Case Study : Polymorphs with ΔHfusion >10 kJ/mol may exhibit altered bioavailability .

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